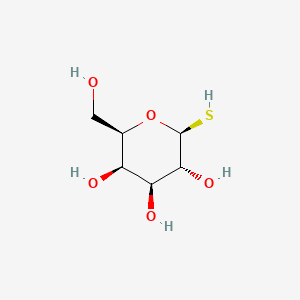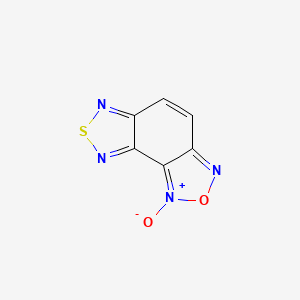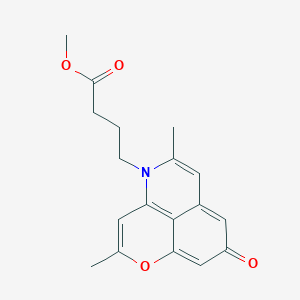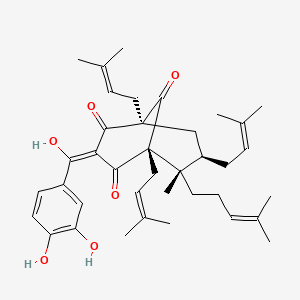
1-Thio-beta-d-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thio-beta-d-galactopyranose is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group and a sulfanyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thio-beta-d-galactopyranose typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of the sulfanyl group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Thio-beta-d-galactopyranose involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and sulfanyl groups play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.
Comparison with Similar Compounds
- (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Methyl-Oxane-3,4,5-Triol
- (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Amino-Oxane-3,4,5-Triol
Uniqueness: The presence of the sulfanyl group in 1-Thio-beta-d-galactopyranose distinguishes it from other similar compounds. This group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMHIGDXPKSID-PHYPRBDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)
![4-[(2R,5R,6E,8Z)-2-Hydroxy-4-oxo-5,7-dimethyl-6,8-decadienyl]-2,6-piperidinedione](/img/structure/B1258464.png)

